![molecular formula C18H18N6O4 B3020586 N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922037-32-9](/img/structure/B3020586.png)
N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18N6O4 and its molecular weight is 382.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures have been shown to interact with various targets, such as tyrosine kinase inhibitors
Mode of Action
The presence of the nitrobenzyl group suggests that it may undergo metabolic activation to form reactive intermediates, which could covalently bind to target proteins .
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, such as the akt signaling pathway . This pathway plays a crucial role in regulating cell survival and apoptosis, suggesting that this compound may have potential applications in cancer therapy.
Pharmacokinetics
The presence of the cyclopropanecarboxamide group suggests that it may have good bioavailability due to its lipophilic nature
Result of Action
Based on its structural similarity to other compounds, it may have potential antiproliferative effects
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the nitro group in the compound may be reduced under hypoxic conditions, potentially altering its activity .
Biologische Aktivität
N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazolo[3,4-d]pyrimidine core linked to a cyclopropanecarboxamide moiety. Its molecular formula is C22H24N6O4 with a molecular weight of approximately 486.4 g/mol. The presence of the nitrobenzyl group is significant for its biological interactions.
The primary targets of this compound include:
- Tubulin : Inhibits microtubule formation, disrupting cellular mitosis.
- Heat Shock Protein 90 (Hsp90) : Disruption leads to the destabilization of client proteins involved in cancer progression.
- Thioredoxin Reductase (TrxR) : Modulates redox homeostasis within cells.
These interactions suggest that the compound may be effective in targeting cancer cells by inducing apoptosis and inhibiting proliferation.
Anticancer Properties
Several studies have reported the anticancer activity of similar compounds based on the pyrazolo[3,4-d]pyrimidine framework. For instance:
- In vitro Studies : this compound exhibited significant cytotoxicity against various cancer cell lines. A study indicated an approximate 20% inhibition of cell growth across eight different cancer types .
Case Studies
- Case Study 1 : In a controlled experiment, this compound demonstrated enhanced apoptosis in human breast cancer cells (MCF-7). The mechanism involved upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.
- Case Study 2 : Another research highlighted its potential in overcoming drug resistance in leukemia cells by modulating P-glycoprotein activity, thus enhancing the efficacy of conventional chemotherapeutics.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, preliminary data suggest:
Parameter | Value |
---|---|
Absorption | Moderate |
Distribution | Wide |
Metabolism | Liver (CYP450 enzymes) |
Elimination | Renal |
These properties indicate that the compound may have favorable bioavailability and a manageable safety profile.
Eigenschaften
IUPAC Name |
N-[2-[5-[(4-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c25-17(13-3-4-13)19-7-8-23-16-15(9-21-23)18(26)22(11-20-16)10-12-1-5-14(6-2-12)24(27)28/h1-2,5-6,9,11,13H,3-4,7-8,10H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBCNVJARDSUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.